![molecular formula C10H6Cl2N2 B14864285 5,6'-Dichloro-[2,3']bipyridine](/img/structure/B14864285.png)
5,6'-Dichloro-[2,3']bipyridine
Description
5,6'-Dichloro-[2,3']bipyridine is a halogenated bipyridine derivative characterized by chlorine substituents at the 5- and 6'-positions of its two pyridine rings. This compound belongs to the broader class of bipyridines, which are widely utilized in coordination chemistry, catalysis, and materials science due to their strong chelating properties. The dichloro substitution likely enhances electron-withdrawing effects, influencing its electronic structure and reactivity compared to non-halogenated analogs.
Properties
Molecular Formula |
C10H6Cl2N2 |
---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
2-chloro-5-(5-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H |
InChI Key |
KETBHJIHSXFEIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,6’-Dichloro-[2,3’]bipyridine can be achieved through several methods, including metal-catalyzed cross-coupling reactions. Common synthetic routes involve the use of palladium-catalyzed Suzuki coupling, Stille coupling, and Negishi coupling reactions . These reactions typically require the use of halogenated pyridine derivatives and organometallic reagents under specific reaction conditions. For example, the Suzuki coupling reaction involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial production methods for bipyridine derivatives often involve large-scale reactions using similar catalytic processes. The choice of reaction conditions, such as temperature, solvent, and catalyst, can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms in 5,6'-Dichloro-[2,3']bipyridine are positioned at the 5 and 6' positions of the bipyridine framework, enabling nucleophilic aromatic substitution (NAS) under appropriate conditions. Key examples include:
-
Nucleophilic Replacement : Chlorine atoms can be substituted with nucleophiles (e.g., hydroxide, methoxide, or amine groups) using reagents like NaOH, NaOMe, or NH3. For instance, treatment with sodium methoxide in a polar aprotic solvent may yield 5,6'-dimethoxy-[2,3']bipyridine.
-
Oxidative Substitution : Under strongly oxidizing conditions (e.g., KMnO4 in acidic media), the chlorine atoms may undergo oxidation, though this is less common compared to direct substitution.
Table 1: Substitution Reaction Overview
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Nucleophilic Substitution | NaOMe, DMF, 80°C | 5,6'-Dimethoxy-[2,3']bipyridine |
Oxidative Replacement | KMnO4, H2SO4, 100°C | Oxidized derivatives (e.g., quinones) |
Coordination Chemistry
This compound acts as a chelating ligand, forming stable complexes with transition metals. Its electronic structure and steric effects influence metal coordination:
-
Metal Complex Formation : The compound coordinates with metals like cobalt, nickel, or copper via the nitrogen atoms of the pyridine rings. For example, reaction with CoCl₂·6H₂O in methanol yields [Co(bpy)(H₂O)₄] complexes, which can further react with secondary ligands (e.g., 2-mercapto-5-phenyl-1,3,4-oxadiazole) to form mixed-ligand species .
-
Catalytic Applications : Metal complexes exhibit catalytic activity in oxidation or redox reactions. Ruthenium complexes, for instance, demonstrate high efficiency in organic transformations due to tunable electronic properties .
Table 2: Metal Complex Synthesis
Metal Salt | Reaction Conditions | Product |
---|---|---|
CoCl₂·6H₂O | Methanol, reflux, 2 h | [Co(bpy)(H₂O)₄] |
Cu(OAc)₂ | DMF, 80°C | [Cu(bpy)(OAc)₂] |
Spectral and Analytical Characterization
-
IR Spectroscopy : Chlorine substitution shifts absorption bands for C–Cl bonds (~600–700 cm⁻¹). Complexation with metals alters N–H and C=O stretches .
-
NMR Spectroscopy : Chlorine substituents deshield aromatic protons, causing downfield shifts (e.g., δ 7.5–8.5 ppm for aromatic H). Metal coordination induces further shifts in proton environments .
Table 4: Spectral Data
Technique | Key Observations |
---|---|
IR | C–Cl stretch at ~650 cm⁻¹ |
¹H-NMR | Aromatic protons at δ 7.2–8.5 ppm |
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6’-Dichloro-[2,3’]bipyridine is primarily related to its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers . These metal complexes can participate in various catalytic processes, including hydrogenation, oxidation, and cross-coupling reactions . The compound’s unique electronic properties also enable it to act as a redox mediator in electrochemical applications .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 5,6'-dichloro-[2,3']bipyridine include halogenated, methoxy-substituted, and methyl-substituted bipyridines. The table below summarizes their molecular properties:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
---|---|---|---|---|
This compound | C₁₀H₆Cl₂N₂ | 225.07 (inferred) | Not explicitly listed | Cl at 5- and 6'-positions |
6,6'-Dichloro-3,3'-bipyridine | C₁₀H₆Cl₂N₂ | 225.07 | 206438-08-6 | Cl at 6- and 6'-positions |
6,6'-Dichloro-3,2':4',3'-terpyridine | C₁₅H₉Cl₂N₃ | 302.16 | 942206-24-8 | Cl at 6- and 6'-positions |
6'-Methoxy-2,3'-bipyridine | C₁₁H₁₀N₂O | 186.21 | 381725-49-1 | OCH₃ at 6'-position |
5,6′-Dibromo-2,3′-bipyridine | C₁₀H₆Br₂N₂ | 313.98 | Not listed | Br at 5- and 6'-positions |
Key Observations :
- Substituent Position : The 5,6'-dichloro substitution in the target compound differs from 6,6'-dichloro analogs (e.g., 6,6'-dichloro-3,3'-bipyridine), which may alter steric and electronic interactions in metal coordination .
- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (electron-withdrawing) reduces electron density on the bipyridine core compared to methoxy (electron-donating) groups, impacting redox potentials and ligand-metal charge transfer (MLCT) properties .
Chemical Reactivity
- Cross-Coupling Reactions : Brominated analogs like 5,6′-dibromo-2,3′-bipyridine undergo Suzuki-Miyaura reactions with boronic acids to form diaryl derivatives (e.g., 5,6′-di(pyridin-3-yl)-2,3′-bipyridine) . Chlorinated derivatives likely exhibit similar reactivity but with slower kinetics due to weaker C–Cl bond polarization compared to C–Br.
- Coordination Chemistry : In ruthenium complexes (e.g., trans-[Ru(bpy)LCl₂]), bipyridine ligands with electron-withdrawing substituents (e.g., Cl) shorten Ru–N bond lengths (1.965–2.002 Å) compared to unsubstituted 2,2'-bipyridine (2.111–2.142 Å), enhancing σ-bonding interactions . This trend suggests that this compound would form stronger metal-ligand bonds than methoxy-substituted analogs.
Electrochemical and Photophysical Properties
- HOMO/LUMO Levels: Substitution with electron-withdrawing groups (e.g., Cl) lowers both HOMO and LUMO energies. For example, replacing a methoxy group with chlorine in 6′-methoxy-2,3′-bipyridine shifts oxidation potentials positively by ~300 mV, critical for tuning emission properties in OLED applications .
- Solvatochromism: Dichloro-substituted bipyridines exhibit metal-to-ligand charge transfer (MLCT) bands at longer wavelengths (~595 nm) compared to non-halogenated analogs (~570 nm), as observed in chromium complexes .
Biological Activity
5,6'-Dichloro-[2,3']bipyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
This compound features two chlorine atoms at the 5 and 6 positions of the bipyridine structure. Its molecular formula is , with a molecular weight of approximately 227.07 g/mol. The compound's bipyridine framework provides a versatile platform for various chemical modifications that can enhance its biological properties.
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Several derivatives have shown effectiveness against bacteria and fungi.
- Anticancer Properties : Some studies suggest that related compounds may inhibit cancer cell proliferation.
- Enzyme Interaction : Preliminary studies indicate potential interactions with cytochrome P450 enzymes and kinases, which are vital for drug metabolism and signaling pathways.
Binding Affinity Studies
A study focusing on the binding affinity of this compound derivatives to biological targets revealed promising results. These studies highlighted the compound's potential to interact with enzymes crucial for metabolic processes. The binding affinity was assessed using various biochemical assays, suggesting that modifications could enhance therapeutic efficacy.
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted using various cancer cell lines (e.g., HeLa, MCF7). Results indicated that certain derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing effective anticancer agents .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Halogenation Reactions : Chlorination of bipyridine derivatives under controlled conditions.
- Cross-Coupling Reactions : Utilizing palladium-catalyzed methods to introduce chlorine substituents at specific positions on the bipyridine ring.
These methods can be optimized for yield and purity depending on the desired application .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | Contains fluorine instead of chlorine | Antimicrobial activity |
4,4'-Dichloro-3,3'-bipyridine | Lacks cyano group but has similar dichlorination | Potentially anticancer |
1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-((3-bromophenyl)methyleneimino)-1H-pyrazole-3-carbonitrile | More complex structure with trifluoromethyl group | Anticancer properties |
This comparison illustrates how 5,6-Dichloro-[2,3']bipyridine stands out due to its unique combination of chlorination and potential interactions with biological targets.
Q & A
Q. What are established synthetic strategies for preparing 5,6'-Dichloro-[2,3']bipyridine?
The synthesis of dichloro-substituted bipyridines typically employs cross-coupling reactions. For example:
- Kumada coupling : Brominated pyridine precursors (e.g., 2-bromopyridine) can react with Grignard reagents under nickel catalysis to form bipyridine backbones .
- Negishi coupling : Zincated pyridines and halogenated pyridines (e.g., 5-chloro-2-bromopyridine) can be coupled using palladium catalysts, offering regioselectivity and mild conditions .
- Suzuki coupling : Boronic acid derivatives (e.g., mesityl boronic acid) with dibromo-bipyridines enable selective substitution, though steric hindrance may require optimization . Post-synthesis, chlorination at specific positions can be achieved via directed ortho-metalation or electrophilic substitution, depending on precursor reactivity.
Q. How can the purity and structural identity of this compound be verified post-synthesis?
- NMR spectroscopy : and NMR can confirm substitution patterns by comparing chemical shifts to analogous compounds (e.g., 2,3'-bipyridine derivatives) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., Ru–N distances in coordination complexes) and confirms regiochemistry .
- Elemental analysis : Validates stoichiometry, particularly for chlorine content.
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Q. What purification techniques are effective for isolating this compound?
- Recrystallization : Use solvents like dichloromethane or ethanol to remove impurities, as demonstrated for Ru-bipyridine complexes .
- Column chromatography : Silica gel or alumina columns with gradient elution (e.g., hexane/ethyl acetate) separate regioisomers .
Advanced Research Questions
Q. How do chlorine substituents at the 5 and 6' positions influence the electronic properties of [2,3']bipyridine ligands in coordination complexes?
Chlorine’s electron-withdrawing nature lowers the ligand’s LUMO energy, enhancing metal-to-ligand charge transfer (MLCT) in complexes. For example:
- In Ru(II) complexes, Cl substituents shorten Ru–N bonds (1.965–2.002 Å vs. 2.111–2.142 Å for unsubstituted bipyridine), stabilizing σ-bonding interactions .
- Electrochemical studies show Cl substitution shifts reduction potentials by 100–150 mV, altering redox behavior in catalytic or luminescent applications .
Q. What methodologies are employed to analyze the coordination geometry of metal complexes incorporating this compound?
- X-ray crystallography : Resolves pseudo-octahedral geometries (e.g., Ru(II) complexes with trans-Cl ligands) and bite angles (76.1–76.8°) .
- UV-vis spectroscopy : MLCT bands (e.g., 450–500 nm for Ru complexes) correlate with ligand-field strength and substituent effects .
- EPR spectroscopy : Probes paramagnetic intermediates in early transition metal complexes (e.g., Nb, Ta) .
Q. How can computational methods such as DFT contribute to understanding the electronic structure of this compound complexes?
- DFT calculations : Predict HOMO/LUMO distributions and bond-length variations (e.g., Ru–N vs. Ru–Cl interactions) .
- TD-DFT : Models MLCT transitions and emission spectra, aiding in designing luminescent materials .
- Electrostatic potential maps : Visualize electron-deficient regions at Cl-substituted positions for reactivity predictions .
Q. What are the challenges in achieving regioselective synthesis of dichloro-substituted bipyridines, and how can they be addressed?
- Steric hindrance : Bulky substituents (e.g., mesityl groups) may block coupling at certain positions. Use directing groups (e.g., methoxy) to guide halogenation .
- Competing pathways : Optimize catalyst systems (e.g., Pd vs. Ni) and reaction temperatures to favor cross-coupling over homo-coupling .
- Post-synthetic modification : Introduce Cl via late-stage C–H activation using directing metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.